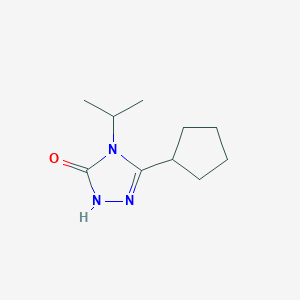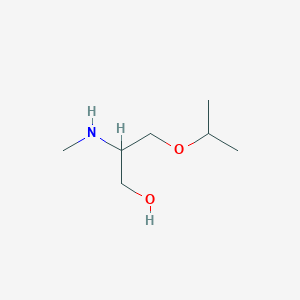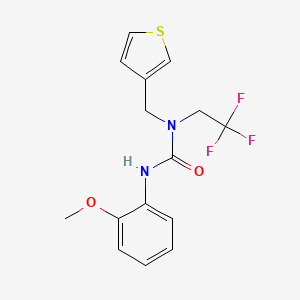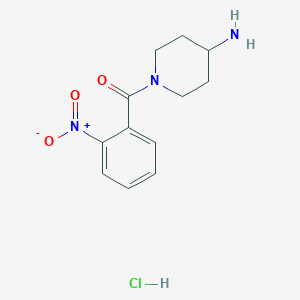![molecular formula C21H23FN6O3 B2433187 5-fluoro-4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine CAS No. 2380192-68-5](/img/structure/B2433187.png)
5-fluoro-4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluoro and methoxyphenyl group, a piperazine ring, and a pyrazole ring
Méthodes De Préparation
The synthesis of 5-fluoro-4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Substitution Reactions:
Formation of the Piperazine Ring: The piperazine ring is typically formed through a cyclization reaction involving a diamine and a suitable dihalide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the pyrimidine, piperazine, and pyrazole rings through suitable linkers and reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
5-fluoro-4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Applications De Recherche Scientifique
5-fluoro-4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored for its potential to be developed into a drug candidate, with studies focusing on its pharmacokinetics, pharmacodynamics, and toxicity.
Chemical Biology: It is used in chemical biology research to probe the function of specific proteins and pathways in cells and organisms.
Mécanisme D'action
The mechanism of action of 5-fluoro-4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. For example, it may inhibit the activity of a kinase enzyme, leading to reduced phosphorylation of target proteins and altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-fluoro-4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine include other pyrimidine, piperazine, and pyrazole derivatives. These compounds may share similar structural features and biological activities but differ in their specific substituents and functional groups. Examples of similar compounds include:
Pyrimidine Derivatives: Compounds with variations in the substituents on the pyrimidine ring, such as different halogens or alkyl groups.
Piperazine Derivatives: Compounds with different substituents on the piperazine ring, such as alkyl or aryl groups.
Pyrazole Derivatives: Compounds with different substituents on the pyrazole ring, such as nitro or amino groups.
The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O3/c1-26-12-16(20(25-26)31-3)21(29)28-10-8-27(9-11-28)19-17(22)18(23-13-24-19)14-4-6-15(30-2)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJPPYWFGDTRRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2433106.png)

![3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2433111.png)





![N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide](/img/structure/B2433119.png)
![2-[Ethyl(phenyl)amino]acetic acid hydrochloride](/img/structure/B2433121.png)



